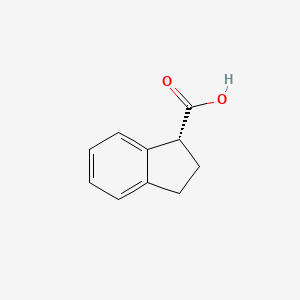

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid

Description

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid is a chiral bicyclic carboxylic acid characterized by a fused indene ring system. The (1R) stereochemistry at the C1 position imparts distinct conformational and electronic properties, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis. Its structure combines the rigidity of the indene backbone with the reactivity of a carboxylic acid group, enabling applications in drug design, catalysis, and materials science. Key derivatives of this compound are synthesized via hydrolysis of nitriles (e.g., 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile to 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid) or stereoselective reactions involving chiral auxiliaries .

Properties

IUPAC Name |

(1R)-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQMFBWTKWOSQX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490831 | |

| Record name | (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-01-0 | |

| Record name | (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid typically involves the hydrogenation of indene-1-carboxylic acid. This process can be catalyzed by palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction proceeds with high stereoselectivity, yielding the desired (1R) enantiomer.

Industrial Production Methods: On an industrial scale, the production of (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and advanced purification techniques, such as chiral chromatography, are essential to obtain the enantiomerically pure product.

Types of Reactions:

Oxidation: (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives using reagents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

Substitution: SOCl₂, DCC, and various nucleophiles.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of enzyme inhibitors and as a chiral ligand in asymmetric synthesis.

Medicine: It is a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific optical properties.

Mechanism of Action

The mechanism by which (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid exerts its effects is largely dependent on its role in specific reactions or applications. In medicinal chemistry, it may act as a chiral intermediate, influencing the stereochemistry of the final pharmaceutical product. The molecular targets and pathways involved vary based on the specific application, but often include interactions with enzymes or receptors that are sensitive to the compound’s chiral nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (1R)-2,3-dihydro-1H-indene-1-carboxylic acid, highlighting structural variations, physicochemical properties, and applications:

Key Observations :

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., -F, -Br) enhance binding to hydrophobic pockets in enzymes (e.g., GABA receptors) .

- Methoxy groups improve photostability and fluorescence, critical for imaging applications .

Stereochemical Influence: The (1R) configuration in the parent compound and its analogs (e.g., (1R,2R)-1-aminoindane-2-carboxylic acid) is essential for enantioselective interactions with biological targets, such as DDR1 kinase inhibition .

Synthetic Accessibility :

- Carboxylic acid derivatives are typically synthesized via hydrolysis of nitriles (e.g., 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile → 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid ) under acidic conditions (HCl, 90°C) .

- Chiral resolution methods (e.g., using tert-butoxycarbonyl (Boc) protection) are critical for isolating enantiopure forms .

Biological Activity

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with several biological targets, making it a subject of extensive research.

Chemical Structure and Properties

- Molecular Formula : C10H10O2

- CAS Number : 14381-42-1

- SMILES Notation : OC(=O)C1CCc2ccccc12

The compound features a carboxylic acid group, which contributes to its reactivity and biological activity. The bicyclic indene framework enhances its potential for interactions with biological molecules.

Target Receptors

The primary biological targets of (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid include:

- GIP (Gastric Inhibitory Polypeptide) Receptors

- GLP-1 (Glucagon-Like Peptide-1) Receptors

Mode of Action

The compound activates GIP and GLP-1 receptors, leading to:

- Increased Insulin Secretion : It stimulates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.

- Inhibition of Glucagon Release : It reduces glucagon release from α-cells, contributing to lower blood glucose levels.

Biochemical Pathways

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid influences several biochemical pathways:

- It facilitates the conversion of amino acids and lipids into intermediates for glycolysis and the citric acid cycle, thus integrating into cellular respiration processes.

Pharmacokinetics

The compound exhibits linear pharmacokinetics, which is advantageous for predicting its behavior in biological systems. Its stability and efficacy can be influenced by environmental factors such as pH and temperature.

Antidiabetic Potential

Research indicates that (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid may have significant antidiabetic properties due to its action on insulin and glucagon secretion. This makes it a candidate for further studies in diabetes management.

Anti-inflammatory Properties

Studies have shown that derivatives of this compound exhibit anti-inflammatory effects. For instance, related compounds have demonstrated notable anti-inflammatory activity in both in vitro and in vivo models . These findings suggest potential applications in treating inflammatory diseases.

Applications in Research

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid serves as:

- A Building Block in Organic Synthesis : It is used to synthesize complex organic molecules and polymers.

- A Precursor in Pharmaceutical Development : The compound is involved in the synthesis of various pharmaceuticals, including anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Indene | Parent Compound | Lacks carboxylic acid group |

| 1-Indanone | Ketone | Antitumor activity |

| 2-Indanone | Ketone | Similar structural properties |

Case Study 1: Antidiabetic Effects

In a recent study, (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid was administered to diabetic mice. The results indicated a significant reduction in blood glucose levels due to enhanced insulin secretion and decreased glucagon release. This supports its potential use as a therapeutic agent for diabetes management.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of related indene derivatives. The results showed that these compounds effectively inhibited pro-inflammatory cytokines in vitro, suggesting that (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid could be developed into anti-inflammatory drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.